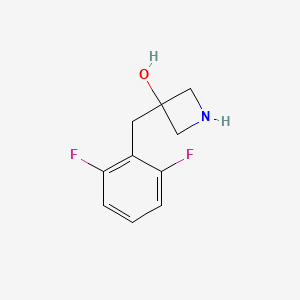
3-(2,6-Difluorobenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Difluorobenzyl)azetidin-3-ol is a chemical compound characterized by the presence of a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, attached to an azetidin-3-ol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorobenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzyl chloride and azetidin-3-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-difluorobenzyl chloride is added to a solution of azetidin-3-ol in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Difluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidin-3-ol to its corresponding amine.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-(2,6-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-(2,6-Difluorobenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:
Binding: The compound can bind to active sites of enzymes, inhibiting their activity.
Pathways: It may modulate specific signaling pathways, leading to therapeutic effects.
Molecular Targets: Targets could include proteins involved in disease processes, such as kinases or proteases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,6-Difluorophenyl)azetidin-3-ol: A closely related compound with similar structural features but different substituents.
2,6-Difluorobenzylamine: Another fluorinated benzyl derivative with distinct chemical properties.
Azetidin-3-ol: The parent compound without the difluorobenzyl substitution.
Uniqueness
3-(2,6-Difluorobenzyl)azetidin-3-ol is unique due to the presence of both the azetidin-3-ol ring and the difluorobenzyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-[(2,6-difluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clé InChI |
SBKUBFPEPUKMJI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC2=C(C=CC=C2F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


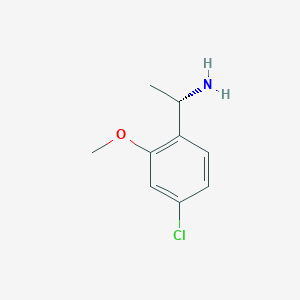


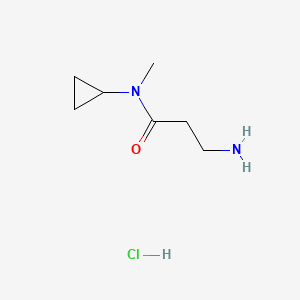
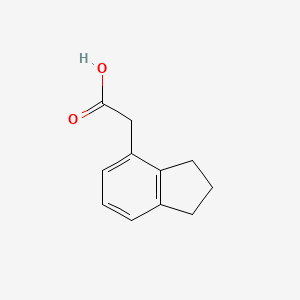
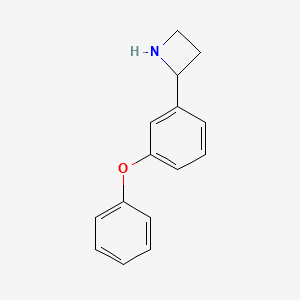

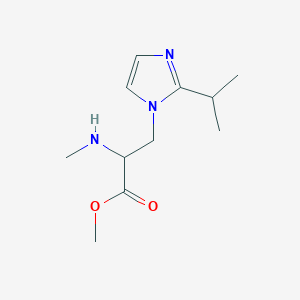
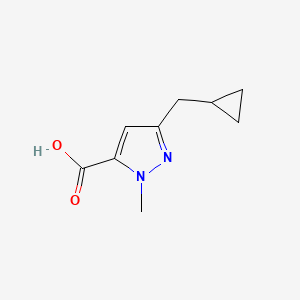

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
